molecular formula C26H24N4O3S B2899095 3-{4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 403728-59-6

3-{4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Número de catálogo: B2899095
Número CAS: 403728-59-6
Peso molecular: 472.56
Clave InChI: IJRXVHQOGNQEDR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a tetrahydroquinazolin-4-one core with a 2-sulfanylidene (thione) group at position 2 and a substituted phenyl group at position 2. The phenyl group is connected via a piperazine-1-carbonyl linker, which is further substituted with a 2-methoxyphenyl moiety.

Propiedades

IUPAC Name

3-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-4aH-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3S/c1-33-23-9-5-4-8-22(23)28-14-16-29(17-15-28)24(31)18-10-12-19(13-11-18)30-25(32)20-6-2-3-7-21(20)27-26(30)34/h2-13,20H,14-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBCFEYYDCZRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C(=O)C5C=CC=CC5=NC4=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name/ID Core Structure Substituent on Piperazine Linker Type Reported Activity Reference
Target Compound Tetrahydroquinazolinone 2-Methoxyphenyl Carbonyl-phenyl N/A N/A
688055-94-9 Dioxoloquinazolinone Phenyl Carbonyl-phenyl N/A
p-MPPI (5-HT1A antagonist) Piperazine-ethylamide 2-Methoxyphenyl Ethylamide Serotonin receptor antagonism
Scheme 37 Quinazolinones (COX inhibitors) Quinazolinone Cyclohexylamine Methyl COX-1/2 inhibition
1-[4-(4-Chlorophenyl)-thiazol-2-yl]piperazine Thiazole 4-Chlorophenyl Direct bond Antimicrobial (inferred)

Table 2: Substituent Effects on Key Properties

Substituent Electronic Effect Lipophilicity (LogP) Hydrogen-Bonding Capacity Example Compound
2-Methoxyphenyl Electron-donating Moderate (~2.5) High (methoxy O-atom) Target compound, p-MPPI
4-Chlorophenyl Electron-withdrawing High (~3.0) Low
Phenyl Neutral Moderate (~2.0) Low 688055-94-9
Sulfanylidene (thione) Polarizable Moderate (~1.8) Moderate (S-atom) Target compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-{4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, and how can reaction conditions be standardized?

  • Methodology :

  • A multi-step synthesis is typically employed, starting with the formation of the quinazolinone core followed by functionalization with the 2-methoxyphenylpiperazine moiety. Key steps include nucleophilic substitution and carbonyl coupling reactions .
  • Temperature control (e.g., 60–80°C for amide bond formation), solvent selection (DMF or dichloromethane), and catalysts (e.g., EDCI/HOBt for carbodiimide-mediated coupling) are critical for yield optimization .
  • Purification requires gradient column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks. For example, the sulfanylidene group (C=S) typically appears at ~160–170 ppm in 13C^{13}C-NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with the piperazine-quinazolinone scaffold .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity, with retention times compared to synthetic intermediates .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity assays for this compound?

  • Methodology :

  • Orthogonal Assays : Combine enzyme inhibition (e.g., kinase assays) with cell-based viability assays (MTT or ATP-luminescence) to distinguish direct target engagement from off-target effects .
  • Dose-Response Analysis : Perform IC50_{50} titrations across multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent activity .
  • Metabolic Stability Testing : Use liver microsomes or hepatocyte models to assess whether discrepancies arise from rapid metabolism in certain assays .

Q. How does the 2-methoxyphenylpiperazine moiety influence receptor binding selectivity?

  • Methodology :

  • Molecular Docking : Simulate interactions with serotonin (5-HT1A_{1A}) or dopamine D2_2 receptors using software like AutoDock Vina. The methoxy group may enhance π-stacking with aromatic residues in binding pockets .
  • Comparative SAR Studies : Synthesize analogs (e.g., 3-chlorophenyl or 4-fluorophenyl substitutions) and test affinity via radioligand binding assays. For example, 2-methoxy substitution reduces steric hindrance compared to bulkier groups .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. The sulfanylidene group may increase solubility but reduce metabolic stability .
  • Molecular Dynamics (MD) Simulations : Analyze stability of the compound in aqueous vs. membrane environments (GROMACS/NAMD) to predict tissue distribution .

Methodological Challenges and Solutions

Q. How to optimize regioselectivity during the introduction of the piperazine-carbonyl group?

  • Methodology :

  • Protecting Groups : Temporarily block reactive sites (e.g., sulfanylidene sulfur) with tert-butyloxycarbonyl (Boc) to direct coupling to the phenyl ring .
  • Microwave-Assisted Synthesis : Reduce side reactions (e.g., over-alkylation) by accelerating reaction kinetics under controlled microwave conditions (100°C, 30 min) .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Methodology :

  • X-ray Diffraction (XRD) : Compare crystal lattice parameters (e.g., monoclinic vs. orthorhombic) to identify polymorphs affecting solubility .
  • Differential Scanning Calorimetry (DSC) : Measure melting points and enthalpy changes to detect amorphous vs. crystalline forms .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.